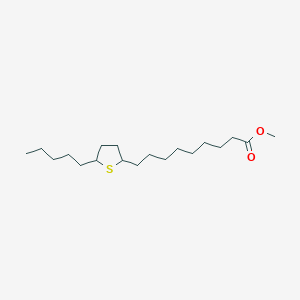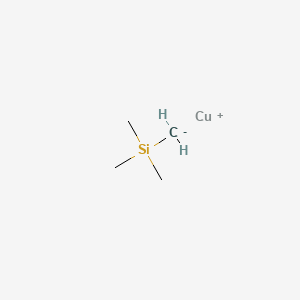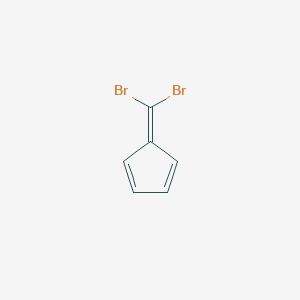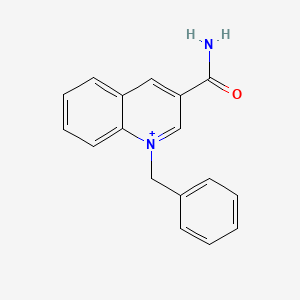
Methyl 9-(5-pentylthiolan-2-YL)nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-(5-pentylthiolan-2-yl)nonanoate is a chemical compound that belongs to the class of fatty acid methyl esters. These compounds are characterized by the esterification of a fatty acid with a methyl group. This compound is known for its unique structure, which includes a thiolane ring, making it distinct from other fatty acid methyl esters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves several steps. One common method starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then converted to the desired compound through a series of reactions, including Vilsmeier formylation and selective hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use carboxylic acids and alcohols, heated in the presence of a mineral acid catalyst, to form the ester and water . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-(5-pentylthiolan-2-yl)nonanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, with reagents like sodium methoxide (NaOCH3) being commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 9-(5-pentylthiolan-2-yl)nonanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. As a fatty acid methyl ester, it integrates into biological membranes, influencing their stability and permeability. It also acts as a secondary messenger in signaling pathways, modulating the activity of integral membrane proteins .
Vergleich Mit ähnlichen Verbindungen
Methyl 9-(5-pentylthiolan-2-yl)nonanoate can be compared with other fatty acid methyl esters, such as:
Methyl nonanoate: Similar in structure but lacks the thiolane ring, making it less reactive in certain chemical reactions.
Methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate: Contains a furan ring instead of a thiolane ring, leading to different chemical properties and reactivity.
The presence of the thiolane ring in this compound makes it unique and imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
50498-11-8 |
|---|---|
Molekularformel |
C19H36O2S |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
methyl 9-(5-pentylthiolan-2-yl)nonanoate |
InChI |
InChI=1S/C19H36O2S/c1-3-4-9-12-17-15-16-18(22-17)13-10-7-5-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
MEZKELFNMYCENK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(S1)CCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)


![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)





![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)



